Cas no 53718-29-9 (1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl-)
53718-29-9 structure
Product Name:1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl-
Numero CAS:53718-29-9
MF:C14H20O
MW:204.308004379272
CID:373973
PubChem ID:104570
Update Time:2025-04-19
1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl-
- 1,1,3,3,7-pentamethyl-2H-inden-5-ol
- 1,1,3,3,7-pentamethylindan-5-ol
- 1,1,3,3,7-pentamethyl-2,3-dihydro-1H-inden-5-ol
- SCHEMBL11152989
- DTXSID60201975
- 53718-29-9
- EINECS 258-718-7
- NS00032823
-
- Inchi: 1S/C14H20O/c1-9-6-10(15)7-11-12(9)14(4,5)8-13(11,2)3/h6-7,15H,8H2,1-5H3
- Chiave InChI: YUORWRHMCJCLRK-UHFFFAOYSA-N
- Sorrisi: OC1C=C(C)C2=C(C=1)C(C)(C)CC2(C)C
Proprietà calcolate
- Massa esatta: 204.1515
- Massa monoisotopica: 204.151
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 254
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 0.972
- Punto di ebollizione: 296°Cat760mmHg
- Punto di infiammabilità: 133.2°C
- Indice di rifrazione: 1.519
- PSA: 20.23
1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl- Letteratura correlata
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
53718-29-9 (1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl-) Prodotti correlati
- 10527-11-4(3-(4-Hydroxyphenyl)-1,1,3-trimethyl-5-indanol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti